Phenylketoisophosphamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100993-69-9 |
|---|---|
Molecular Formula |
C13H19Cl2N2O3P |
Molecular Weight |
353.18 g/mol |
IUPAC Name |
3-bis(2-chloroethylamino)phosphoryloxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19Cl2N2O3P/c14-7-9-16-21(19,17-10-8-15)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17,19) |
InChI Key |
WPCURHQONDQDRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl |
Other CAS No. |
100993-69-9 |
Synonyms |
phenylketoisophosphamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Phenylketoisophosphamide
Diverse Synthetic Pathways for Phenylketoisophosphamide and its Direct Precursors
This compound, a preactivated acyclic ketone analog of isophosphamide (B7887094), has been synthesized as part of research into cyclophosphamide-type compounds. researchgate.netnih.gov The synthesis of phenyl ketone phosphorodiamidates, including this compound, involves specific chemical reactions aimed at creating these complex molecules. nih.gov
One of the key precursors identified in the synthesis of this compound is 3-Phenyl-3-buten-1-ol. chemsrc.com While detailed, step-by-step synthetic procedures for this compound are not extensively published in readily available literature, the general approach for creating similar phosphorodiamidate mustards provides insight. These syntheses often involve the reaction of a suitable phosphorus oxychloride derivative with the appropriate amine and alcohol precursors under controlled conditions.
The synthesis of related compounds, such as phenylketophosphamide, involves the creation of phenyl ketone phosphorodiamidates with the general structure C6H5C(O)CH2CH2OP(O)NHR1NR2R3. nih.gov This suggests that the synthesis of this compound would follow a similar pathway, differing in the specific arrangement of the substituent groups on the phosphorodiamidate core, consistent with its "iso" designation.
Preparation of this compound Analogues and Chemical Derivatives
The exploration of this compound has naturally led to the design and synthesis of various analogues to investigate structure-activity relationships.
Design and Synthesis of Substituted Analogues
The synthesis of analogues has been a key part of the research into these compounds. For instance, "phenylketophosphamide" (an analogue of this compound) and similar compounds have been prepared to study their chemical and biological properties. nih.gov One notable analogue is phenylketotrofosfamide. nih.govresearchgate.net The synthesis of these analogues generally follows the principles of phosphorodiamidate chemistry, allowing for systematic modifications of the core structure.
Stereoselective Synthetic Approaches for Analogues
Currently, there is limited specific information available in the public domain regarding stereoselective synthetic approaches for this compound analogues.
Chemical Reactivity and Transformation Studies under Controlled Conditions
The chemical behavior of this compound, particularly its stability and transformation kinetics, has been a subject of scientific investigation.
Hydrolytic Stability and Decomposition Pathways
This compound is designed as a preactivated analog, meaning it is intended to break down under certain conditions to release an active compound. researchgate.netnih.gov This decomposition occurs via an elimination reaction, yielding isophosphoramide mustard and phenyl vinyl ketone. nih.gov
Unlike some related compounds, this compound shows a resistance to intramolecular cyclization. Studies have shown that it does not readily form a cyclic isomer, 4-hydroxy-4-phenylcyclophosphamide. nih.gov The hydrolysis of related phosphonates and phosphinates, which can be influenced by both acidic and basic conditions, provides a broader context for understanding the potential hydrolytic pathways of this compound. mdpi.com
Kinetic Analyses of Chemical Transformations
Kinetic studies have been performed to understand the rate at which this compound and its analogues generate cytotoxic alkylating agents. nih.gov Using 31P NMR spectroscopy, the half-life of this compound was determined under specific conditions.
A study conducted in a 1 M lutidine buffer with dimethyl sulfoxide (B87167) (8:2 ratio) at pH 7.4 and 37°C reported the half-life of this compound to be 63 minutes. nih.govresearchgate.net This was part of a comparative analysis with other related compounds, as detailed in the table below.
| Compound | Half-life (minutes) |
|---|---|
| Aldophosphamide/4-hydroxycyclophosphamide | 72 |
| Phenylketophosphamide | 66 |
| This compound | 63 |
| Phenylketotrofosfamide | 56 |
| Methylketophosphamide | 173 |
This kinetic data highlights the influence of the phenyl group on the rate of fragmentation compared to a methyl group. nih.gov
Molecular Mechanisms of Action: a Chemical Biology Perspective
Intrinsic Molecular Rearrangements and Fragmentation Pathways
The chemical activity of phenylketoisophosphamide is initiated by an intrinsic chemical instability that leads to its decomposition under physiological conditions. This decomposition follows a predictable fragmentation pathway governed by its molecular structure.
This compound is engineered to undergo a spontaneous elimination reaction. This intramolecular rearrangement results in the fragmentation of the parent molecule into two distinct chemical species: isophosphoramide mustard and phenyl vinyl ketone. researchgate.netnih.gov
Isophosphoramide Mustard: This is the therapeutically active metabolite responsible for the compound's cytotoxic effects. nih.gov It is a bifunctional alkylating agent, analogous to the active metabolites of cyclophosphamide (B585) and ifosfamide (B1674421). caymanchem.comtaylorandfrancis.com The presence of two chloroethyl groups allows it to form covalent cross-links with biological macromolecules. taylorandfrancis.com The key cytotoxic action of the parent compound is mediated exclusively by this mustard metabolite. nih.gov
Phenyl Vinyl Ketone: This is the second product of the elimination reaction. researchgate.netnih.gov Also known as acrylophenone, it is an α,β-unsaturated ketone. wikipedia.org While phenyl vinyl ketone itself was found to be non-embryotoxic in certain in-vitro studies, its formation is an integral part of the activation pathway of this compound. nih.gov As a Michael acceptor, it possesses the chemical reactivity to potentially interact with cellular nucleophiles. nih.gov
Table 1: Properties of this compound Fragmentation Products
| Compound | IUPAC Name | Chemical Formula | Molar Mass |
|---|---|---|---|
| Isophosphoramide Mustard | N,N'-bis(2-chloroethyl)phosphorodiamidic acid | C₄H₁₁Cl₂N₂O₂P | 221.02 g/mol |
The core mechanism for the activation of this compound is a β-elimination reaction. researchgate.netnih.gov In this type of reaction, a small molecule is removed from two adjacent atoms of the reactant, leading to the formation of a new multiple bond. pressbooks.pub For this compound, this intramolecular process does not require external enzymatic catalysis and proceeds spontaneously, leading to the cleavage of the molecule and release of the active isophosphoramide mustard and the byproduct, phenyl vinyl ketone. researchgate.netnih.gov
The rate of this elimination can be quantified. In comparative studies with related compounds, the chemical half-life for the decomposition of this compound has been measured, providing insight into the kinetics of its activation. researchgate.net
Table 2: Decomposition Half-Life of this compound
| Compound | Conditions | Half-Life (t₁/₂) |
|---|
Theoretical Mechanistic Models and Computational Analysis
To fully understand the transformation of this compound, theoretical models and computational chemistry are employed. These methods provide insights into the electronic and structural dynamics that are not directly observable through experimental techniques alone.
Quantum mechanical (QM) methods are fundamental to computational chemistry for elucidating molecular structures, energies, and reaction pathways by solving the Schrödinger equation. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) allow for the investigation of the electronic structure and the mapping of the energetic landscape of a chemical reaction, including the identification of transition states. researchgate.net
While specific QM studies focusing solely on this compound are not widely published, this methodology is extensively applied to analogous phosphoryl transfer and phosphoramidate (B1195095) reactions. nih.gov Such studies can determine the precise nature of the reaction mechanism, for instance, whether it proceeds through an associative (S_N2-like) or a dissociative pathway. nih.gov These computational approaches are invaluable for predicting reaction kinetics and understanding the electronic factors that drive the fragmentation process.
Conformational analysis is the study of the energetics associated with the different three-dimensional shapes a molecule can adopt through the rotation of its single bonds. lumenlearning.comic.ac.uk The reactivity and stability of a molecule like this compound are influenced by its preferred spatial arrangement.
For related cyclic phosphorinane structures, it has been shown that the molecule can exist in various conformations, such as chair and twist-boat forms. researchgate.net The energetic favorability of these conformations is highly sensitive to the nature and position of substituents on the phosphorus and nitrogen atoms. researchgate.net For example, the substitution of a phenyl group at a ring nitrogen can significantly impact the conformational energy. researchgate.net The equilibrium between different conformations, such as those with substituents in axial versus equatorial positions, can also be highly dependent on the solvent environment. researchgate.net Understanding these conformational preferences and the energy barriers between them is crucial for a complete picture of the molecule's reactivity and its path to fragmentation.
Table 3: Key Factors in Conformational Analysis of Phosphorinane-like Structures
| Factor | Description | Potential Impact |
|---|---|---|
| Substituents | The size and electronic properties of groups attached to the P and N atoms. | Influences the preference for axial vs. equatorial positions and can shift conformational equilibria (e.g., chair vs. twist). researchgate.net |
| Solvent Environment | The polarity and nature of the surrounding solvent. | Can alter the relative stability of different conformers, changing the conformational equilibrium. researchgate.net |
| Stereoelectronic Effects | Interactions between electron orbitals of bonds and lone pairs. | Controls the relative energies of conformations and influences bond lengths and angles. ic.ac.uk |
| Steric Interactions | Repulsive forces between non-bonded atoms in close proximity (e.g., gauche interactions). | Destabilizes certain conformations, making them energetically less favorable. lumenlearning.com |
Chemical Interactions with Cellular Components at the Molecular Level (excluding downstream biological effects/pathologies)
The biological activity of this compound is a direct result of the chemical reactions of its fragmentation products with cellular macromolecules. The parent compound itself is a prodrug, designed for transport and release of the active agent.
The primary cytotoxic species, isophosphoramide mustard, is a potent electrophile. caymanchem.comtaylorandfrancis.com Upon its release, it is believed to undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This strained, three-membered ring is a powerful alkylating agent that readily reacts with nucleophilic sites in the cell. researchgate.net
The principal target for this alkylation is DNA. medchemexpress.cn The aziridinium ion attacks nucleophilic centers on the DNA bases, with a known preference for the N7 position of guanine (B1146940). caymanchem.comresearchgate.net Because isophosphoramide mustard is a bifunctional agent (containing two chloroethyl arms), a single molecule can alkylate two different sites. This can result in the formation of both intra-strand (on the same DNA strand) and inter-strand (between opposite DNA strands) cross-links. taylorandfrancis.comresearchgate.net These covalent adducts disrupt the normal structure of the DNA double helix, physically blocking the processes of DNA replication and transcription.
The other fragmentation product, phenyl vinyl ketone, is a known Michael acceptor due to its α,β-unsaturated ketone structure. nih.gov This chemical feature gives it the potential to react with cellular nucleophiles, such as the thiol groups of cysteine residues found in proteins and peptides like glutathione. However, the primary mechanism of action for this compound is attributed to the DNA alkylation by the isophosphoramide mustard. nih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isophosphamide (B7887094) |
| Isophosphoramide mustard |
| Phosphoramide (B1221513) mustard |
| Phenyl vinyl ketone |
| Acrylophenone |
| Cyclophosphamide |
| Aziridinium ion |
| Guanine |
| Cysteine |
| Glutathione |
| Acetophenone |
| Formaldehyde |
| Carbonyl |
| Chloroform |
| Methanol |
| Diethyl ether |
| Dimethyl sulfoxide (B87167) (Me₂SO) |
Preclinical Biological Activity Studies and Mechanistic Insights
In Vitro Cellular Investigations
Evaluation of Compound Activity in Defined Cellular Models (e.g., K562, MDA-MB-231, HepG2 cell lines)
Research has explored the in vitro effects of Phenylketoisophosphamide and its related compounds on various cancer cell lines. In a study evaluating a series of 1,3,2-oxazaphosphorinanes and 1,3,2-diazaphosphorinanes, the antitumor activities were assessed against K562 (chronic myelogenous leukemia), MDA-MB-231 (triple-negative breast cancer), and HepG2 (liver cancer) cell lines using the MTT cell proliferation assay. researchgate.net The findings indicated that these compounds exhibited a wide range of cytotoxic activity. researchgate.net For instance, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, varied significantly across the different compounds and cell lines, with some demonstrating potent activity. researchgate.net
Specifically for the MDA-MB-231 cell line, which is known for its aggressive and invasive nature, various studies have highlighted its use in testing novel therapeutic agents. cyberleninka.ruplos.org This cell line is a staple in cancer research due to its lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. cyberleninka.ru The metabolic dependencies of MDA-MB-231 cells, particularly on glucose, have also been a subject of investigation, providing insights into potential therapeutic strategies that target cancer cell metabolism. nih.gov
Similarly, the HepG2 cell line is frequently used to study liver-specific drug effects and metabolism. researchgate.netnih.gov Studies have shown that HepG2 cells are highly dependent on glutamine for their survival and proliferation. nih.gov The cytotoxic effects of various compounds on this cell line help in understanding their potential as liver cancer therapeutics. researchgate.net
The K562 cell line is another critical model in cancer research, often used to screen for compounds with activity against leukemia. researchgate.net The evaluation of novel compounds against this cell line provides valuable data on their potential as antileukemic agents. researchgate.net
| Compound | Target Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 3 (an anisidide-substituted oxazaphosphorinane) | HepG2 | 0.06 | researchgate.net |
| Compound 8 (a phenyl-substituted diazaphosphorinane) | HepG2 | 3.17 | researchgate.net |
Comparative Analysis of Biological Effects with Related Analogues in Cell-Based Assays
Comparative studies of this compound and its analogs have provided insights into structure-activity relationships. For example, Phenylketophosphamide, a related analog, also exhibits antitumor activity through a similar mechanism of elimination to produce a cytotoxic mustard derivative. researchgate.net Research has shown that both this compound and Phenylketophosphamide are embryotoxic in vitro without the need for metabolic activation. researchgate.net
In a study involving Chinese hamster ovary (CHO) cells, the cytotoxicity of this compound (PKIF) was compared with other ifosfamide (B1674421) derivatives. nih.gov This research demonstrated that O6-benzylguanine (BG) significantly enhanced the cytotoxicity of agents that produce isophosphoramide mustard (IPM), including PKIF. nih.gov This enhancement was observed even in cells lacking O6-alkylguanine-DNA alkyltransferase (AGT) activity, suggesting a novel, AGT-independent mechanism of action. nih.gov The addition of BG to IPM in CHO cells led to a substantial increase in apoptosis and was associated with a G1 cell cycle arrest. nih.gov
Further comparisons with other analogs, such as phenylketotrofosfamide, have also been conducted. researchgate.net The half-lives of these compounds under specific conditions have been determined, showing variations that can influence their biological activity. researchgate.net For instance, the half-lives of this compound and its related analogs were found to be in the range of 56 to 173 minutes under the tested conditions. researchgate.net
Table 2: Comparative Cytotoxicity Enhancement by O6-benzylguanine (BG) in CHO Cells
| Compound | Effect of BG | Mechanism | Reference |
|---|---|---|---|
| This compound (PKIF) | Substantial enhancement of cytotoxicity | Increased apoptosis, G1 cell cycle arrest, AGT-independent | nih.gov |
| Isophosphoramide mustard (IPM) | Substantial enhancement of cytotoxicity | Increased apoptosis, G1 cell cycle arrest, AGT-independent | nih.gov |
| 4-hydroperoxyifosfamide (4HI) | Substantial enhancement of cytotoxicity | Increased apoptosis, G1 cell cycle arrest, AGT-independent | nih.gov |
Assessment of Antimicrobial Activity in Microorganism Strains
While the primary focus of research on this compound has been its antitumor activity, the broader class of phosphoramidates, to which it belongs, is known to exhibit a range of biological activities, including antimicrobial effects. researchgate.net Phosphoramidates are recognized for their potential as anticancer, anti-HIV, and antimalarial agents. researchgate.net The structural features of these compounds allow for various modifications that can lead to potent antimicrobial properties. nih.gov
Phenolic compounds, which share a structural component with this compound, are also known for their antimicrobial activities. nih.gov Their mechanism of action often involves interfering with bacterial cell wall synthesis, DNA replication, or enzyme production. nih.gov The antimicrobial efficacy of such compounds can be influenced by their chemical structure, including the types of functional groups present. nih.gov
While specific studies detailing the antimicrobial activity of this compound against particular microorganism strains were not found in the provided search results, the general biological profile of related compounds suggests that this could be a potential area for future investigation. The evaluation of novel compounds against various bacterial and fungal strains is a critical step in the discovery of new antimicrobial agents. mdpi.comnih.gov
Studies in Advanced Biological Models for Mechanistic Elucidation
Compound Interactions in Three-Dimensional Cell Culture Systems (e.g., spheroids, organoids)
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant model for studying drug efficacy and mechanism of action compared to traditional 2D cultures. upmbiomedicals.comnih.gov These models better mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions. nih.gov Spheroids are simpler 3D structures, often consisting of a single cell type, while organoids are more complex and can recapitulate the structure and function of an organ. upmbiomedicals.com
The use of 3D models is becoming increasingly important in cancer research for evaluating the effectiveness of anticancer agents. nih.gov For instance, spheroid cultures are valuable for modeling tumor architecture, invasion, and the tumor microenvironment. nih.gov While specific studies on this compound in 3D cell culture systems were not identified in the search results, the general trend in preclinical drug development points towards the increasing use of these advanced models. insphero.comibidi.com The evaluation of this compound in spheroid or organoid models derived from cell lines like MDA-MB-231 or HepG2 could provide deeper insights into its antitumor activity and mechanisms of resistance.
Mechanistic Probing in Non-Human In Vivo Systems (e.g., genetically engineered animal models, patient-derived xenografts)
Non-human in vivo systems are crucial for validating the preclinical efficacy and understanding the mechanism of action of new therapeutic compounds. researchgate.net Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a high-fidelity tool for preclinical oncology drug development. nih.govcrownbio.com These models often retain the histopathology and genetic features of the original tumor, providing a more accurate prediction of clinical response. nih.gov
Cell line-derived xenograft (CDX) models, where cultured cancer cells are implanted into mice, are also widely used to assess drug efficacy and investigate tumor growth dynamics. championsoncology.com For example, the MDA-MB-231 cell line has been used to create xenograft models in nude mice to study tumor growth and metastasis. plos.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Foundational Principles of SAR Applied to Phenylketoisophosphamide and its Derivatives
Structure-Activity Relationship (SAR) analysis is a foundational concept in drug discovery that correlates the structural features of a molecule with its biological activity. nih.govresearchgate.net For this compound, an acyclic ketone analog of isophosphamide (B7887094), SAR studies are crucial for understanding how its chemical structure dictates its antitumor effects. researchgate.net The essential principle is that variations in a substance's structural characteristics are responsible for variations in its biological effect. researchgate.net
This compound is considered a pre-activated analog, designed to undergo an elimination reaction to release the active cytotoxic agent, isophosphoramide mustard, and phenyl vinyl ketone. researchgate.net The primary goals of applying SAR principles to this compound and its derivatives would be to:
Optimize Reactivity: Modify the structure to control the rate of activation (the elimination reaction) under physiological conditions, particularly in the tumor microenvironment.
Enhance Selectivity: Introduce structural changes to increase uptake by or activity in cancer cells while minimizing effects on healthy tissues.
Modulate Physicochemical Properties: Alter features to improve properties like solubility, stability, and membrane permeability.
Key structural regions of this compound for SAR exploration include the phenyl ring, the keto group, and the isophosphamide moiety. Modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating substituents, could significantly alter the electronic properties of the molecule, thereby influencing the ease of the elimination reaction that activates the drug. Similarly, changes to the isophosphamide portion could affect its interaction with biological targets or its metabolic stability. SAR data is vital for strategically altering chemical structures to enhance efficacy and address compound-specific issues. nih.gov
Computational Approaches in SAR and QSAR Studies
Modern drug discovery heavily relies on computational methods to build upon traditional SAR. Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach that aims to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com This method is instrumental in predicting the activity of novel compounds, prioritizing them for synthesis, and reducing the reliance on extensive experimental testing. frontiersin.orgneovarsity.org
The first step in any QSAR study is to numerically represent the chemical structure using molecular descriptors. mdpi.com These descriptors are calculated values that quantify various aspects of a molecule's physicochemical and structural properties. researchgate.netwiley.com They are generally categorized by their dimensionality:
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula. They include properties like molecular weight, atom counts, and logP (lipophilicity). neovarsity.org
2D Descriptors: These descriptors are calculated from the 2D representation of the molecule, considering its topology and connectivity. Examples include topological indices, molecular fingerprints (which represent structural fragments), and counts of specific functional groups. neovarsity.orgresearchgate.net
3D Descriptors: These are derived from the 3D coordinates of the molecule's atoms. They capture information about the molecule's shape, volume, surface area, and electrostatic properties. 3D descriptors are crucial for understanding interactions with biological targets like enzyme active sites. mdpi.comneovarsity.org
For this compound, a range of descriptors would be calculated for each analog to build a QSAR model. For instance, descriptors related to lipophilicity (LogP), electronic properties (e.g., electrophilicity index), and steric properties (e.g., molar refractivity) would be critical in modeling its activity. researchgate.net
Table 1: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| 1D Descriptors | Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors | Bulk properties, Lipophilicity, Polarity |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Molecular Fingerprints, Wiener Index | Connectivity, Polarity, Structural Fragments, Branching |
| 3D Descriptors | Solvent Accessible Surface Area (SASA), Molecular Volume, CoMFA/CoMSIA Fields | Shape, Size, Steric and Electrostatic Fields |
Predictive Modeling Techniques for Chemical-Biological Interactions (e.g., QSAR modeling, machine learning applications)
Once molecular descriptors are calculated for a set of this compound analogs with known biological activities, a mathematical model is developed to correlate the descriptors (independent variables) with the activity (dependent variable). frontiersin.org This process involves various statistical and machine learning techniques. dromicslabs.commdpi.com
QSAR Modeling Workflow:
Data Set Preparation: A dataset of compounds with measured biological activity is collected and curated. mdpi.com
Descriptor Calculation: A wide range of 1D, 2D, and 3D descriptors are calculated for each molecule. mdpi.com
Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com
Model Building: A statistical or machine learning algorithm is used to create a mathematical equation relating the descriptors to the biological activity. Common methods include:
Multiple Linear Regression (MLR): A statistical method for creating a linear model. analis.com.my
Partial Least Squares (PLS): Suitable for data with many, often correlated, descriptors. europa.eu
Support Vector Machines (SVM): A machine learning method effective for both linear and non-linear relationships. nih.gov
Artificial Neural Networks (ANN) and Deep Learning: Complex, non-linear models inspired by the human brain, capable of capturing highly intricate relationships. dromicslabs.commdpi.com
Model Validation: The model's robustness and predictive ability are rigorously assessed using the test set and other statistical metrics. analis.com.my
These predictive models allow researchers to screen vast virtual libraries of potential this compound derivatives and predict their activity without synthesizing them, thereby accelerating the discovery of more potent and selective drug candidates. frontiersin.orgpatheon.com
Influence of Specific Structural Modifications on Compound Reactivity and Biological Interactions
The biological activity of this compound is contingent on its chemical reactivity, specifically the elimination reaction that liberates the active isophosphoramide mustard. researchgate.net Structural modifications can profoundly influence this reactivity and subsequent interactions with biological systems.
Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring can directly impact the stability of the intermediate formed during the elimination reaction.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) would make the benzylic proton more acidic, potentially accelerating the elimination reaction.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) could decrease the rate of elimination.
Modification of the Isophosphamide Moiety: Changes to the substituents on the nitrogen or phosphorus atoms of the isophosphamide core can affect the compound's stability, lipophilicity, and interaction with activating enzymes or the ultimate biological target (DNA). For instance, altering the chloroethyl groups, which are responsible for alkylating DNA, would fundamentally change the mechanism of cytotoxicity.
Impact on Biological Interactions: Reactive oxygen species (ROS), often present in the tumor microenvironment, can induce structural alterations in molecules. nih.gov Modifications to the this compound structure could alter its susceptibility to such oxidative modifications, potentially leading to activation, inactivation, or altered biological activity profiles. Predictive modeling can help simulate the impact of different variables, such as excipient choice or structural changes, on bioavailability and formulation. patheon.com
Table 2: Predicted Influence of Structural Modifications on this compound Activity
| Modification Site | Type of Modification | Predicted Effect on Reactivity | Predicted Effect on Biological Activity |
|---|---|---|---|
| Phenyl Ring | Addition of Electron-Withdrawing Group (e.g., -NO₂) | Increased rate of elimination reaction | Potentially faster activation and higher potency |
| Phenyl Ring | Addition of Electron-Donating Group (e.g., -OCH₃) | Decreased rate of elimination reaction | Potentially slower activation, may serve as a control |
| Isophosphamide Moiety | Change in alkylating arms (e.g., replacing chloroethyl) | Altered DNA alkylation mechanism | Fundamental change in cytotoxic profile |
| Keto Group | Reduction to a hydroxyl group | Prevention of the elimination pathway | Inactivation of the prodrug mechanism |
Stereochemical Influences on SAR
Stereochemistry is a critical factor in the biological activity of drugs, as biological systems (enzymes, receptors) are chiral. semanticscholar.org Isophosphamide, and by extension this compound, contains a stereogenic center at the phosphorus atom. This means it can exist as two enantiomers (R and S isomers).
The spatial arrangement of the substituents around the phosphorus atom can significantly affect:
Enzyme Interaction: If enzymatic activation is involved, one enantiomer may fit into the enzyme's active site more effectively than the other, leading to different rates of activation.
Target Binding: The ultimate binding of the active metabolite, isophosphoramide mustard, to its DNA target could be stereospecific.
Metabolism and Toxicity: The two enantiomers may be metabolized differently, leading to variations in efficacy and toxicity profiles.
Therefore, SAR studies for this compound must consider stereochemistry. semanticscholar.org It is essential to synthesize and test the individual enantiomers to determine if one is more active or possesses a better therapeutic index. QSAR models that can account for 3D structure (3D-QSAR) are necessary to capture these stereochemical differences and accurately predict the activity of different stereoisomers. semanticscholar.org
Chemical Biology of Phenylketoisophosphamide: Target Engagement and Cellular Pathways
Exploration of Putative Molecular Targets and Binding Dynamics
Phenylketoisophosphamide is hypothesized to engage molecular targets in a manner analogous to its parent compound, ifosfamide (B1674421). The primary molecular target of activated ifosfamide, and therefore likely this compound, is deoxyribonucleic acid (DNA). patsnap.comclinpgx.org The cytotoxic action of these compounds is mainly achieved through the alkylation of DNA. drugbank.com
Once metabolically activated, the reactive metabolites of this compound are expected to bind to DNA, forming covalent bonds. The primary site of alkylation is the N-7 position of guanine (B1146940). drugbank.comkarger.com However, other sites such as the N-1 and N-3 positions of adenine, the N-3 position of cytosine, and the O-6 position of guanine can also be targeted to a lesser extent. karger.com This binding leads to the formation of both interstrand and intrastrand cross-links within the DNA molecule. karger.comnih.gov These cross-links disrupt the normal structure and function of DNA, interfering with replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death). patsnap.com
The binding dynamics are covalent and largely irreversible, leading to permanent modification of the DNA. The efficiency of this binding is dependent on the metabolic activation of the prodrug into its electrophilic mustard species.
| Putative Target | Binding Site | Type of Interaction | Consequence of Binding |
| DNA | N-7 of Guanine | Covalent Alkylation | Formation of DNA adducts |
| DNA | N-1/N-3 of Adenine | Covalent Alkylation | Formation of DNA adducts |
| DNA | N-3 of Cytosine | Covalent Alkylation | Formation of DNA adducts |
| DNA | O-6 of Guanine | Covalent Alkylation | Formation of DNA adducts |
Compound-Induced Perturbation of Cellular Signaling Pathways
The formation of DNA adducts and cross-links by activated this compound is a significant cellular stressor that triggers a cascade of signaling pathways. The primary pathway affected is the DNA damage response (DDR) pathway. The presence of DNA lesions activates sensor proteins, which in turn initiate signaling cascades that can lead to cell cycle arrest, DNA repair, or apoptosis.
Key signaling pathways anticipated to be perturbed by this compound include:
p53 Signaling Pathway: As a critical tumor suppressor, p53 is activated in response to DNA damage. This can lead to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).
ATM/ATR Signaling: Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) are key kinases that are activated by DNA double-strand and single-strand breaks, respectively. Their activation initiates a signaling cascade that coordinates DNA repair and cell cycle checkpoint control.
Apoptosis Pathways: The extensive DNA damage caused by this compound can overwhelm the cell's repair capacity, leading to the initiation of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
| Signaling Pathway | Key Proteins Involved | Cellular Outcome |
| DNA Damage Response | p53, ATM, ATR | Cell Cycle Arrest, DNA Repair, Apoptosis |
| Apoptosis | Caspases, Bcl-2 family | Programmed Cell Death |
Characterization of Intermediary Metabolites within Biological Systems
From a chemical transformation perspective, this compound, as a prodrug, must undergo metabolic activation to exert its biological effects. patsnap.comnih.gov This activation is presumed to be carried out by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2B6, similar to ifosfamide. nih.gov
The metabolic activation of ifosfamide proceeds through two main pathways: ring oxidation and side-chain oxidation. drugbank.com The crucial activation step is the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of 4-hydroxyifosfamide. drugbank.comresearchgate.net This intermediate exists in equilibrium with its open-ring tautomer, aldoifosfamide. clinpgx.orgkarger.com Aldoifosfamide is then transported into cells where it spontaneously decomposes to yield the active cytotoxic agent, isophosphoramide mustard, and a byproduct, acrolein. patsnap.comclinpgx.orgkarger.com
Isophosphoramide mustard is the ultimate DNA alkylating species. patsnap.com In parallel, side-chain oxidation leads to the formation of inactive dechloroethylated metabolites and the potentially toxic metabolite chloroacetaldehyde. drugbank.comnih.gov
| Precursor | Metabolic Enzyme (Putative) | Intermediary Metabolite | Chemical Transformation |
| This compound | Cytochrome P450 (e.g., CYP3A4) | 4-Hydroxy-phenylketoisophosphamide | Ring Oxidation (Hydroxylation) |
| 4-Hydroxy-phenylketoisophosphamide | - | Aldo-phenylketoisophosphamide | Tautomerization |
| Aldo-phenylketoisophosphamide | - | Phenylketo-isophosphoramide mustard | Spontaneous Decomposition |
| This compound | Cytochrome P450 | Dechloroethylated metabolites | Side-chain Oxidation |
This compound as a Chemical Probe for Investigating Biological Processes
Given its presumed mechanism of action as a DNA alkylating agent, this compound could potentially be utilized as a chemical probe to investigate various biological processes. By inducing DNA damage, it can be a tool to study the intricacies of the DNA damage response and repair pathways.
Furthermore, radiolabeled versions of similar compounds, such as 99mTc-Ifosfamide, have been developed as probes for tumor imaging. nih.gov This suggests that a suitably labeled this compound could be synthesized and evaluated for similar applications in preclinical research to visualize tumor localization and proliferation.
The use of this compound as a chemical probe would be contingent on a thorough characterization of its specific activity and off-target effects. However, its ability to induce a specific type of cellular stress (DNA alkylation) makes it a potentially valuable tool for dissecting cellular responses to genotoxic insults.
| Application as Chemical Probe | Biological Process Investigated | Potential Outcome |
| Induction of DNA Damage | DNA Damage Response and Repair | Elucidation of repair pathway mechanisms |
| Cellular Stress Induction | Apoptosis and Cell Cycle Control | Understanding of cell fate decisions |
| Radiolabeled Analog | Tumor Biology | In vivo imaging of tumor proliferation |
Q & A
Q. What are the validated synthetic routes for Phenylketoisophosphamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves phosphoramidite chemistry or nucleophilic substitution under inert conditions. Key variables include temperature (optimized at 25–40°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., palladium complexes). Yield and purity are assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ~P-31 shifts for phosphamide confirmation) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: Structural validation requires a combination of:
- NMR : , , and NMR to confirm bond connectivity and phosphorus environment.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
- HPLC : Retention time consistency under gradient elution (e.g., 0.1% TFA in mobile phase). Discrepancies in spectral data should trigger re-evaluation of synthetic intermediates or purification protocols .
Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?
Methodological Answer: Follow ICH Q1A guidelines:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- Analytical Endpoints : Monitor degradation products via UPLC-MS and quantify stability using Arrhenius kinetics.
- Data Interpretation : Compare degradation profiles to identify labile functional groups (e.g., phosphoester bonds) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported cytotoxicity across cell lines?
Methodological Answer: Address variability by:
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and culture conditions.
- Dose-Response Curves : Calculate IC values with nonlinear regression (four-parameter logistic model).
- Mechanistic Probes : Combine cytotoxicity data with ROS assays or caspase-3 activation studies to differentiate apoptosis from necrosis. Conflicting results may arise from batch-dependent impurities or cell line genetic drift .
Q. How can computational modeling predict this compound’s binding affinity to target enzymes, and what are the limitations?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Limitations : Force field inaccuracies for phosphorus-containing ligands and solvent effects may reduce predictive power. Validate with ITC (isothermal titration calorimetry) .
Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?
Methodological Answer: Apply the Chou-Talalay method:
Q. How do isotopic labeling studies (e.g., 18O^{18}\text{O}18O) clarify the metabolic pathways of this compound in vivo?
Methodological Answer:
- Labeling Strategy : Synthesize -labeled analogs at the phosphoester group.
- Mass Spectrometry : Track isotopic patterns in plasma and urine samples via LC-HRMS.
- Pathway Mapping : Identify hydrolysis products (e.g., phenylketone metabolites) and phase II conjugates (e.g., glucuronides) .
Data Management and Reproducibility
Q. What metadata standards are essential for documenting this compound experimental data in public repositories?
Methodological Answer: Follow FAIR principles:
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
Methodological Answer:
- QC Documentation : Publish HPLC chromatograms and elemental analysis for each batch.
- Bioactivity Normalization : Report data relative to a reference standard (e.g., % inhibition vs. cisplatin).
- Collaborative Validation : Share samples with independent labs for cross-verification .
Ethical and Reporting Considerations
Q. What ethical frameworks guide animal studies involving this compound’s toxicity evaluation?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
